molecular formula C21H15Cl2NO2 B2469572 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide CAS No. 289628-92-8

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide

Cat. No. B2469572
CAS RN: 289628-92-8
M. Wt: 384.26
InChI Key: VUAATLISJDDOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the use of 4-chloroaniline as a raw material . The compound 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide and 2-iodo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide are formed as intermediates in the synthesis of the active pharmaceutical ingredient lorazepam .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide include a molecular weight of 342.60400, a density of 1.452 g/cm3, a boiling point of 565ºC at 760 mmHg, and a melting point of 159-161 °C (lit.) .

Scientific Research Applications

Nonlinear Optical (NLO) Materials

4Cl2CBM has been investigated for its potential as a nonlinear optical (NLO) material. NLO materials play a crucial role in optoelectronics, photonics, and laser technology. The compound’s unique characterizations stem from its donor–acceptor π conjugation and highly delocalized π electron systems .

Single Crystal Growth

Researchers have grown single crystals of 4Cl2CBM using the slow evaporation method. These organic NLO single crystals possess advantages such as being lightweight, cost-effective, and easy to fabricate. The crystal structure, determined by single-crystal XRD analysis, revealed a monoclinic structure with the Pc space group. Additionally, thermal stability and mechanical properties were assessed, providing insights into its practical utility .

Anti-Inflammatory Activity

A related class of compounds, N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides, has exhibited anti-inflammatory activity. Although not directly 4Cl2CBM, this finding suggests potential pharmacological applications for structurally related compounds .

Quantification of Genotoxic Impurities

In pharmaceutical contexts, 4Cl2CBM derivatives have been studied. Specifically, 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide was quantified in lorazepam using high-performance liquid chromatography (HPLC). Understanding genotoxic impurities is crucial for drug safety and quality control .

Intermolecular Hydrogen Bonding Studies

The 4Cl2CBM molecule contains both intra- and intermolecular strong hydrogen bonding interactions. Investigating these interactions provides insights into its stability and behavior in various environments .

Spectral Characterization

Various spectroscopic techniques, including FTIR, FT-Raman, and UV–Visible spectral analyses, have been employed to identify active functional groups, vibrations, and optical properties of 4Cl2CBM. These studies contribute to understanding its electronic transitions and potential applications .

Safety and Hazards

The related compound 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide is classified as hazardous. It can cause burns and chemical burns to the respiratory tract if inhaled. It is recommended to avoid breathing dust, vapor, mist, or gas, and to use personal protective equipment .

properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO2/c1-13-6-2-3-7-15(13)21(26)24-19-11-10-14(22)12-17(19)20(25)16-8-4-5-9-18(16)23/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAATLISJDDOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.